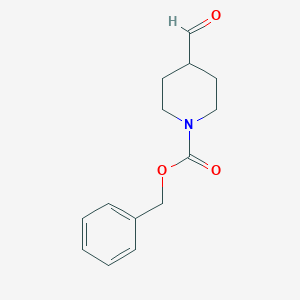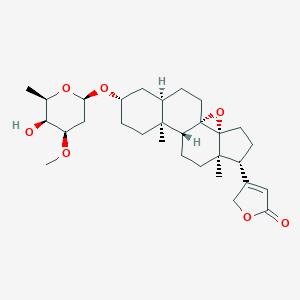
Adynerin
Overview
Description
Adynerin is a naturally occurring organic compound classified as a cardiac glycoside. It is primarily extracted from the leaves of the plant Nerium oleander.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adynerin can be synthesized through the extraction of its active ingredient from the plant Adonis vernalis. The extraction process involves the use of organic solvents such as methanol and ethanol. The compound is then purified through various chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using high-performance liquid chromatography (HPLC). The compound is then crystallized to obtain a pure form suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Adynerin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cardiac glycosides.
Biology: Studied for its cytotoxic effects on cancer cells, showing potential as an anticancer agent.
Medicine: Investigated for its potential use in treating heart conditions due to its cardiac glycoside properties.
Industry: Used in the development of pharmaceutical formulations and as a research tool in drug discovery
Mechanism of Action
Adynerin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This results in enhanced cardiac contractility and cytotoxic effects on cancer cells. The molecular targets include the sodium-potassium ATPase enzyme and various signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Oleandrin: Another cardiac glycoside from Nerium oleander with similar cytotoxic properties.
Neritaloside: A related compound with similar molecular structure and biological activity.
Odoroside A and H: Cardiac glycosides with comparable pharmacological properties.
Uniqueness
Adynerin is unique due to its specific molecular structure and its potent cytotoxic effects, making it a valuable compound for research in cancer treatment. Its ability to bypass common drug resistance mechanisms further enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-17-26(32)22(33-4)15-25(35-17)36-20-6-9-27(2)19(14-20)5-11-29-23(27)8-10-28(3)21(7-12-30(28,29)37-29)18-13-24(31)34-16-18/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZQVAOKDQTHHP-QFUJVLJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956547 | |
| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35109-93-4 | |
| Record name | (3β,5β)-3-[(2,6-Dideoxy-3-O-methyl-β-D-lyxo-hexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35109-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adynerigenin 3-O-beta-D-diginoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADYNERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2197H7M23Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Adynerin and where is it found?
A1: this compound is a cardiac glycoside primarily found in the Nerium oleander plant. [, ] It is a diginose derivative, meaning it consists of the aglycone adynerigenin linked to the sugar diginose. []
Q2: What is the chemical structure of this compound?
A2: this compound's aglycone, adynerigenin, has been established as 3β-hydroxy-8,14β-epoxy-.5β-carda-20: 22-enolide. [] this compound itself is the β-D-diginoside of this structure. [] Although initially thought to have a 3α-configuration, further research confirmed its structure as a 3(β), 14 (β)-Dioxy-Δ8.20:22-cardadienolide. []
Q3: How does the structure of this compound relate to its cardiac activity?
A4: While this compound is structurally similar to other cardiac glycosides, it is considered cardiotonically inactive. This lack of activity is attributed to the presence of a hydroxyl group at the 3(α) position of the Adynerigenin molecule. []
Q4: Are there different types of this compound?
A5: Yes, research has identified several derivatives, specifically 5α-adynerin-type cardenolides. For example, six novel 5α-adynerin-type cardenolides, named funingenosides K-P, have been isolated from the roots of the Parepigynum funingense plant. [] These structures were elucidated using 1D and 2D NMR techniques. [] Two additional 5α-adynerin-type compounds have also been found in Parepigynum funingense. []
Q5: How is this compound detected and quantified?
A6: Researchers have developed a UPLC–MS/MS method for the determination of this compound in rat plasma. [] This technique allows for sensitive and specific quantification of the compound in biological samples.
Q6: Has computational chemistry been used to study this compound?
A7: Yes, DFT/HF methods, a type of computational chemistry approach, have been employed to determine the configuration of the C-20 atom in this compound derivatives. [] This information is crucial for understanding the three-dimensional structure and potential interactions of the molecule.
Q7: What other cardiac glycosides are found alongside this compound in Nerium oleander?
A8: Nerium oleander contains a complex mixture of cardiac glycosides, including this compound, Neritaloside, Odoroside A, Odoroside H, Oleandrin, and Vanderoside. [] These compounds vary in their potency and potential for anticancer activity. [, ]
Q8: What is the significance of identifying these cardiac glycosides?
A9: The identification and characterization of these individual glycosides are essential for understanding the overall pharmacological activity of Nerium oleander extracts. This knowledge paves the way for potential development of novel therapeutics. []
Q9: What are the potential applications of this compound and related compounds?
A9: Research suggests that this compound and other cardiac glycosides found in Nerium oleander may have applications in several areas, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


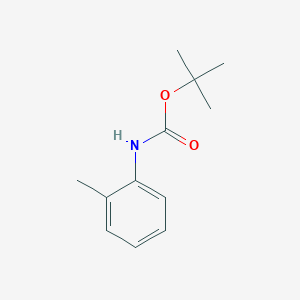
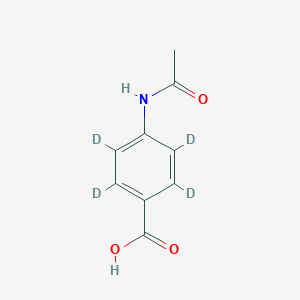
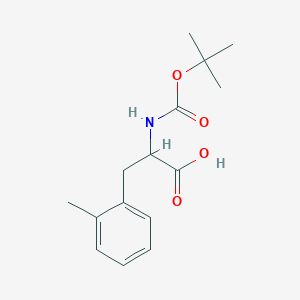
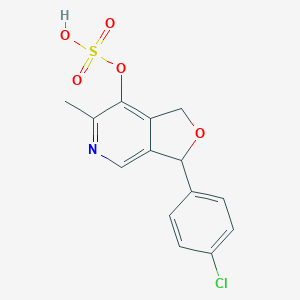
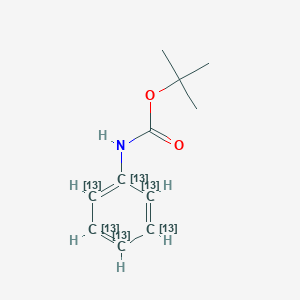
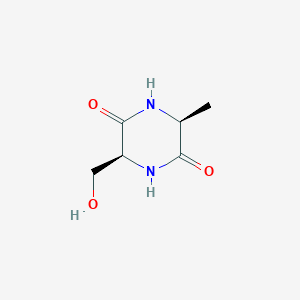
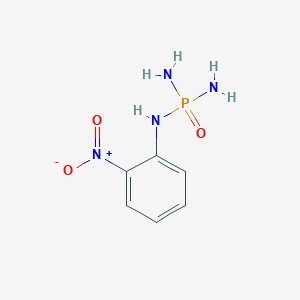

![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)
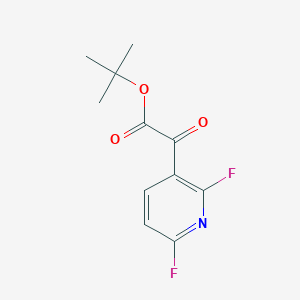
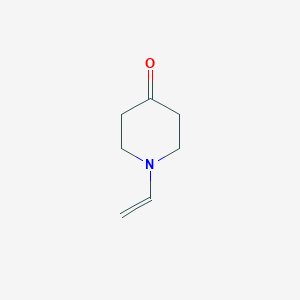
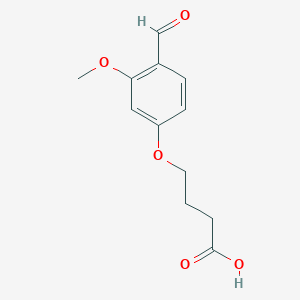
![[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate](/img/structure/B140999.png)
